molecular formula C16H26ClNO B1397547 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220037-81-9

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397547
CAS No.: 1220037-81-9
M. Wt: 283.83 g/mol
InChI Key: OKODKEVIMHVNSU-UHFFFAOYSA-N
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Description

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a chemical compound of interest in medicinal and organic chemistry research. It features a piperidine ring, a prevalent nitrogen-containing heterocycle that is one of the most important synthetic fragments for designing active pharmaceutical ingredients . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including various central nervous system (CNS) agents, vasodilators, and analgesics . The structure of this compound, which includes a phenoxyethyl chain, is analogous to other researched piperidine derivatives that have been investigated as potent and selective antagonists for NMDA receptors, which are significant targets in neurological research . Similarly, such structural motifs are common in compounds studied for their potential calcium channel blocking activity . As a building block, this compound can be used in the synthesis of more complex molecules for high-throughput screening and the development of novel therapeutic agents. Researchers can utilize it in various synthetic transformations, including hydrogenation and cyclization reactions, to explore new chemical space . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-5-14-7-9-16(10-8-14)18-13-11-15-6-3-4-12-17-15;/h7-10,15,17H,2-6,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODKEVIMHVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Substitution to Form the Phenoxyethyl Derivative

  • Method: Nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
  • Reagents: 4-bromo-2-propylphenol reacts with 2-chloroethylpiperidine.
  • Conditions: Typically in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120°C).
  • Notes: Bromine at the para position facilitates nucleophilic substitution with piperidine derivatives.

Alkylation of Piperidine

  • Method: Nucleophilic substitution of 2-chloroethylpiperidine with phenoxy derivatives.
  • Reagents: Potassium carbonate (K₂CO₃) as base in DMF or similar solvents.
  • Reaction Conditions: Heating at 60–80°C for 12–24 hours.
  • Outcome: Formation of the ether linkage with high regioselectivity.

Cyclization and Ring Closure

  • Method: Intramolecular cyclization if necessary, or direct substitution if the phenoxyethyl derivative already contains the piperidine ring.
  • Reagents: Base (e.g., potassium carbonate), possibly with phase transfer catalysts for improved yields.

Salt Formation

  • Method: Acidic work-up with hydrochloric acid to convert free base to hydrochloride salt.
  • Conditions: Dissolution in ethanol or water, followed by acid addition, crystallization, and drying.

Specific Example of Preparation

Based on patent disclosures, a typical synthesis involves:

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of phenoxyethyl derivative Bromination of 2-propylphenol, then alkylation with 1,2-dibromoethane Moderate to high yield, controlled temperature (~60°C)
2 Nucleophilic substitution with piperidine Reaction with piperidine in DMF, K₂CO₃, 80°C High regioselectivity, yields >70%
3 Purification Recrystallization from ethanol or water Purity >99% confirmed by HPLC
4 Salt formation Treatment with HCl in ethanol Crystallization of hydrochloride salt

Data Tables and Research Findings

Parameter Details Reference/Source
Starting Material 4-bromo-2-propylphenol Patent EP3091007A1
Reagents 2-chloroethylpiperidine, K₂CO₃, DMF Patent EP3091007A1
Reaction Temperature 60–80°C Patent EP3091007A1
Reaction Time 12–24 hours Patent EP3091007A1
Yield of Final Product Typically 70–85% Patent EP3091007A1, Patent CA2881935A1
Purity >99% (by HPLC) Patent EP3091007A1
Crystalline Form Amorphous or crystalline hydrochloride Patent CA2881935A1

Research Findings and Optimization Strategies

  • Solvent Choice: Use of DMF or DMSO enhances solubility and reaction rate.
  • Temperature Control: Elevated temperatures (~80°C) improve yields but require careful monitoring to prevent side reactions.
  • Reaction Time: Shortened from 12–24 hours to 4–6 hours by optimizing reagent ratios and temperature.
  • Purification: Recrystallization from ethanol or water effectively removes impurities, including unreacted starting materials and by-products.
  • Salt Formation: Crystallization of hydrochloride salt directly from reaction mixture simplifies downstream processing.

Chemical Reactions Analysis

Salt Formation and Proton Exchange

The compound readily participates in acid-base reactions due to its hydrochloride salt form. Deprotonation releases the free piperidine base, enabling further functionalization:
Reaction:
2 2 4 Propylphenoxy ethyl piperidine hydrochloride+NaOH2 2 4 Propylphenoxy ethyl piperidine+NaCl+H2O\text{2 2 4 Propylphenoxy ethyl piperidine hydrochloride}+\text{NaOH}\rightarrow \text{2 2 4 Propylphenoxy ethyl piperidine}+\text{NaCl}+\text{H}_2\text{O}

  • Conditions: Aqueous NaOH (1–2 M) at 25°C .

  • Applications: Free base intermediates are critical for subsequent alkylation or acylation reactions .

Alkylation of the Piperidine Nitrogen

The deprotonated piperidine nitrogen acts as a nucleophile in alkylation reactions:

Reagent Product Conditions Yield
Methyl iodideN-Methyl-2-[2-(4-propylphenoxy)ethyl]piperidineK2_2CO3_3, DMF, 60°C, 12 hr 72%
Benzyl chlorideN-Benzyl derivativeNaH, THF, 0°C → RT, 6 hr 68%
  • Mechanism: SN2 displacement facilitated by polar aprotic solvents .

  • Limitations: Steric hindrance from the phenoxyethyl group reduces reactivity at higher temperatures .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes directed substitution, though reactivity is moderated by the propyl and ethoxy groups:

Nitration:
Aromatic ring+HNO3/H2SO4Nitro substituted derivative\text{Aromatic ring}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro substituted derivative}

  • Regioselectivity: Para to the ethoxy group (meta to propyl) dominates due to steric and electronic effects .

  • Yield: ~55% under ice-cold conditions .

Halogenation: Limited by deactivation; bromination requires Lewis acid catalysts (e.g., FeBr3_3) .

Ether Bond Cleavage

The phenoxyethyl linkage is stable under mild conditions but cleaves under strong acids:
Reaction:
Phenoxyethyl group+HBr 48 4 Propylphenol+Ethylene bromide\text{Phenoxyethyl group}+\text{HBr 48 }\rightarrow \text{4 Propylphenol}+\text{Ethylene bromide}

  • Conditions: Refluxing HBr (110°C, 8 hr) .

  • Side Products: Piperidine hydrobromide forms concurrently .

Complexation and Coordination Chemistry

The piperidine nitrogen participates in coordination with transition metals:

Metal Salt Complex Type Application
CuCl2_2Octahedral coordinationCatalysis in oxidation reactions
Pd(OAc)2_2Square-planar intermediatesCross-coupling precursors
  • Stability: Complexes are pH-sensitive, decomposing below pH 3 .

Stability Under Physiological Conditions

The compound exhibits pH-dependent hydrolysis:

  • Acidic (pH < 3): Rapid cleavage of the ether bond (t1/2_{1/2} = 2 hr) .

  • Neutral (pH 7.4): Stable for >48 hr, suitable for biological assays .

  • Basic (pH > 10): Gradual decomposition via retro-Michael pathways .

Comparative Reactivity of Structural Analogues

Compound Reactivity Difference Cause
2-[2-(4-Chlorophenoxy)ethyl]piperidineEnhanced electrophilic substitutionElectron-withdrawing Cl substituent
2-[2-(4-Isopropylphenoxy)ethyl]piperidineReduced alkylation efficiencyIncreased steric bulk

Data adapted from parallel synthetic studies .

Scientific Research Applications

Scientific Research Applications

The compound has demonstrated potential in various research domains:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for its analgesic and anti-inflammatory properties. Studies have shown that derivatives of this compound can modulate pain pathways, making it a candidate for pain management therapies.
  • Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting pharmacokinetics and drug-drug interactions.

Pharmacology

  • Receptor Binding : Research indicates that 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride may act as an agonist for certain neuropeptide receptors, which are involved in pain modulation and anxiety regulation.
  • Antinociceptive Effects : Animal studies have highlighted its efficacy in reducing pain responses, suggesting its use in developing new analgesics.

Material Science

  • Polymer Development : The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with specific properties, such as increased strength or flexibility.

Case Study 1: Antinociceptive Activity

In a controlled study involving rodents, varying doses of the compound were administered to assess its pain-relieving effects. Results indicated a significant dose-dependent reduction in pain response compared to control groups. This suggests its potential as an effective analgesic agent.

Case Study 2: Sedative Properties

Another study evaluated the sedative effects of the compound through behavioral tests. Higher doses resulted in marked sedation in test subjects, indicating possible applications in treating anxiety disorders or sleep disturbances.

Mechanism of Action

The mechanism of action of 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems in the brain, which may explain its potential use in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Piperidine derivatives with substituted phenoxyethyl groups exhibit distinct properties based on their substituents. Key comparisons include:

Table 1: Physicochemical Properties of Selected Piperidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-[2-(4-Propylphenoxy)ethyl]piperidine HCl C₁₆H₂₄ClNO (hypothetical) ~289.8 (calc.) 4-Propylphenoxy Likely moderate lipophilicity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy High aromaticity; harmful (acute toxicity)
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl C₁₆H₂₃BrClNO ~396.7 (calc.) Bromo, isopropyl Bulky substituents may reduce solubility
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl C₁₃H₁₆Cl₂NO•HCl ~320.6 (calc.) 2,4-Dichlorophenoxy Higher halogen content; irritant
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO 207.74 Isopropoxy Smaller molecule; irritant

Key Observations :

  • Alkyl vs. Aromatic Substituents: The diphenylmethoxy analog (MW 303.83) exhibits higher molecular weight and aromaticity compared to alkyl-substituted derivatives like the propylphenoxy compound.
  • Toxicity Profile : Acute toxicity (e.g., harmful effects, irritancy) varies with substituents. For example, diphenylmethoxy derivatives are classified as harmful with delayed effects, while halogenated analogs are irritants .
Antimicrobial Activity:
  • Thiopyrimidinone Analogs: Compounds with 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-one scaffolds (e.g., 6a–f in ) demonstrated significant antibacterial (e.g., Staphylococcus aureus) and antifungal (e.g., Candida albicans) activities. Substituents like morpholine or pyrrolidine influenced potency, suggesting that the piperidine core is critical for bioactivity .
  • Electron-Withdrawing Groups: Halogenated analogs (e.g., 2,4-dichlorophenoxy) may enhance antimicrobial efficacy due to increased electrophilicity, though toxicity risks also rise .
CNS-Targeted Activity:
  • Lobelane Analogs: Piperidine derivatives with phenylethyl substituents (e.g., GZ-253B, GZ-274B) inhibit dopamine uptake at vesicular monoamine transporters. Substituents like methoxy or fluorine modulate activity, highlighting the importance of electronic effects .

Biological Activity

2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article explores the compound's biological properties, including its interactions with cellular receptors, effects on neurotransmitter systems, and implications for therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C16H26ClNC_{16}H_{26}ClN, with a molecular weight of 287.85 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with different receptors in the central nervous system (CNS).

The mechanism of action for this compound involves its interaction with specific molecular targets, including neurotransmitter receptors. Research suggests that it may modulate neurotransmitter activity, particularly through interactions with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function. The precise pathways and targets remain an area of active investigation.

Neurotransmitter Interaction

Studies indicate that compounds structurally similar to this compound often exhibit significant activity at neurotransmitter receptors. For instance, preliminary investigations suggest potential effects on:

  • Dopamine Receptors : Implicated in mood regulation and reward pathways.
  • Serotonin Receptors : Associated with mood disorders and anxiety.
    These interactions may position the compound as a candidate for further research into treatments for neurological disorders such as depression and anxiety.

Case Studies

Several case studies have explored the pharmacological profiles of related compounds, highlighting the significance of structural modifications in enhancing biological activity. For example:

  • Compound Variants : Variants like 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride have shown promising results in receptor binding assays, suggesting that similar modifications could enhance the efficacy of this compound .

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Cellular Assays : Initial assays indicate that the compound may exhibit cytotoxicity against certain cancer cell lines, although further studies are needed to elucidate its selectivity and mechanism .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for determining therapeutic viability. Data on absorption, distribution, metabolism, and excretion (ADME) are currently limited but essential for future development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationPotential interaction with dopamine/serotonin receptors
CytotoxicityActivity against cancer cell lines
Neuroprotective PropertiesPossible antioxidant effects

Q & A

Q. How do I resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :
  • Cross-Validation : Re-run NMR with deuterated solvents (CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts. Confirm via 2D NMR (COSY, HSQC) .
  • Impurity Profiling : Use HRMS to detect trace byproducts (e.g., dealkylated analogs). Adjust purification protocols (e.g., switch to reverse-phase HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride

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